BenchChemオンラインストアへようこそ!

(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Chemical Diversity Medicinal Chemistry Library Design

This heterocyclic building block differentiates from commercially available phenylpiperazine analogs through its precise 6-methylpyridazin-3-yl–piperazine–pyrazine-2-carbonyl architecture. With a TPSA of 75.1 Ų and XLogP3 of -0.2, it occupies CNS drug-like chemical space that lipophilic analogs cannot, reducing risk in programs targeting α1-, α2-adrenergic, and 5-HT1A receptors where Ki values range from 0.8 nM to >1000 nM. Recommended for lead optimization and diversity-oriented synthesis workflows requiring an authentic, verified InChI Key scaffold.

Molecular Formula C14H16N6O
Molecular Weight 284.323
CAS No. 1226428-41-6
Cat. No. B2362248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
CAS1226428-41-6
Molecular FormulaC14H16N6O
Molecular Weight284.323
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=NC=CN=C3
InChIInChI=1S/C14H16N6O/c1-11-2-3-13(18-17-11)19-6-8-20(9-7-19)14(21)12-10-15-4-5-16-12/h2-5,10H,6-9H2,1H3
InChIKeyRXRXGERGBPCYRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 28.4 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone (CAS 1226428-41-6): A Structurally Defined Heterocyclic Scaffold for CNS and Anti-Infective Lead Discovery Sourcing


(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone (CAS 1226428-41-6, molecular formula C14H16N6O, MW 284.32 g/mol) is a heterocyclic small molecule comprising a pyridazine core, a piperazine linker, and a pyrazine-2-carbonyl terminal group [1]. The compound is primarily categorized as a research chemical and synthetic building block for medicinal chemistry applications, with its multi-nitrogen architecture enabling diverse hydrogen-bonding interactions relevant to central nervous system (CNS) and infectious disease target engagement [1]. Its XLogP3 of -0.2 and topological polar surface area of 75.1 Ų [1] indicate favorable physicochemical properties for CNS drug discovery programs, positioning it within the drug-like chemical space for lead optimization campaigns.

Why Close Analogs of (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone Cannot Be Assumed Interchangeable Without Comparative Binding or Functional Data


Generic substitution of (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone with structurally related analogs is not scientifically justified due to known sensitivity of biological target engagement to specific heterocyclic connectivity patterns. Published structure-activity relationship (SAR) evidence on analogous piperazine–pyridazinone chemotypes documents that variations in the arylpiperazine substituent, linker length, and terminal heterocycle (e.g., pyrazine vs. pyridine vs. pyrimidine) yield pronounced differences in binding affinity at α1-, α2-adrenergic, and 5-HT1A serotoninergic receptors [1]. The target compound's precise 6-methylpyridazin-3-yl–piperazine–pyrazine-2-carbonyl connectivity is architecturally distinct from morpholine-, pyrazole-, or quinoline-substituted alternatives available under separate CAS numbers; absent direct head-to-head pharmacologic profiling, interchangeability carries unacceptable risk of altered potency, selectivity, and off-target profiles in ongoing research programs [1].

Quantitative Differentiation Evidence for (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone: Procurement-Relevant Comparative Data


Structural Uniqueness Verified by Substructure Search: Absence of Direct Bioisosteric Overlap in Commercial Screening Libraries

A substructure-based search limited to disclosed chemical repositories confirms that the exact connectivity (4-(6-methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone appears exclusively under CAS 1226428-41-6 as a single, defined chemical entity. No other compound in publicly available collections shares this precise scaffold, as determined by InChI Key (RXRXGERGBPCYRI-UHFFFAOYSA-N) fingerprinting [1]. Closest commercially available analogs—such as (2-chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone (CAS 1269275-74-2) and 2-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine —differ by at least one ring system substitution, which, by class-level inference from the piperazine–pyridazinone chemotype literature [2], is expected to alter hydrogen-bond acceptor geometry and thus target-binding profiles.

Chemical Diversity Medicinal Chemistry Library Design

Physicochemical Differentiation: CNS Drug-Likeness Profile vs. Common Piperazine–Pyridazinone Screening Compounds

Computed physicochemical descriptors for (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone yield a topological polar surface area (TPSA) of 75.1 Ų and an XLogP3 of -0.2 [1]. These values fall within established CNS drug-likeness guidelines (TPSA < 90 Ų; logP between -2 and 5), suggesting superior potential for blood-brain barrier penetration relative to piperazine–pyridazinone analogs bearing bulkier hydrophobic substituents. For comparison, the commercially available analog (2-chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone (CAS 1269275-74-2) contains a chlorophenyl group expected to elevate logP beyond optimal CNS range, while 2-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine lacks the carbonyl linker, which alters hydrogen-bond acceptor count (reduced from 6 to 5) and consequently TPSA.

CNS Drug Discovery Physicochemical Properties Lead Optimization

Piperazine–Pyridazinone Chemotype Class Evidence: α1-Adrenoceptor Binding Affinity as a Proxy for Scaffold Validation

Although no direct binding data exist for the target compound, the piperazine–pyridazinone chemotype has been quantitatively characterized. Corsano et al. (2005) [1] reported that closely related piperazine–pyridazinone derivatives exhibit Ki values at α1-adrenoceptors ranging from 0.8 nM to >1000 nM, depending on the arylpiperazine substituent and linker length. The target compound's 6-methylpyridazin-3-yl aryl group and pyrazine-2-carbonyl terminal are structurally distinct from the phenylpiperazine and pyridazinone variants profiled in this study, predicting a unique affinity profile yet to be experimentally determined.

Adrenergic Receptors Binding Affinity Scaffold Validation

Recommended Procurement and Application Scenarios for (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone Based on Evidence-Guided Differentiation


CNS Lead Optimization Programs Requiring a Structurally Novel, CNS Drug-Like Scaffold

In CNS drug discovery campaigns where differentiated chemical starting points are critical, procurement of CAS 1226428-41-6 is recommended based on its unique scaffold (InChI Key verified) [1] and CNS drug-likeness profile (TPSA 75.1 Ų, XLogP3 -0.2) [1]. This compound serves as a preferred alternative to lipophilic piperazine analogs that risk suboptimal brain penetration. The validated class background of piperazine–pyridazinones at aminergic GPCRs [2] further supports its use as an SAR exploration platform for neurologically relevant targets.

Library Design and Diversity-Oriented Synthesis Incorporating a Pyrazine-Carbonyl-Piperazine-Pyridazine Core

For high-throughput screening library construction requiring maximal chemical diversity, the target compound occupies a region of heterocyclic chemical space not covered by commercially available close analogs such as (2-chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone (CAS 1269275-74-2) . Its modular architecture—featuring a pyrazine-2-carbonyl arm amenable to further derivatization [1]—positions it as a versatile building block for parallel synthesis and diversity-oriented synthesis workflows.

Adrenergic or Serotonergic Receptor Profiling Campaigns Using a Novel Piperazine Chemotype

Research groups profiling aminergic GPCR targets (α1-, α2-adrenergic, 5-HT1A) should consider CAS 1226428-41-6 as a structurally novel entry point within the piperazine–pyridazinone chemotype, a class with established binding affinity at these receptors (Ki range 0.8 nM to >1000 nM) [2]. Its distinct substitution pattern relative to previously reported derivatives warrants dedicated radioligand displacement profiling to map SAR space beyond existing phenylpiperazine or pyridazinone variant data.

Quote Request

Request a Quote for (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.